![molecular formula C14H18N2O3S B2480046 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide CAS No. 2097901-26-1](/img/structure/B2480046.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

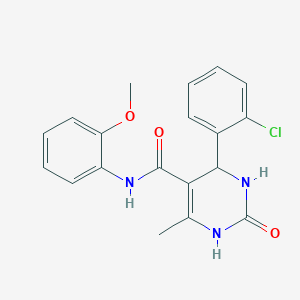

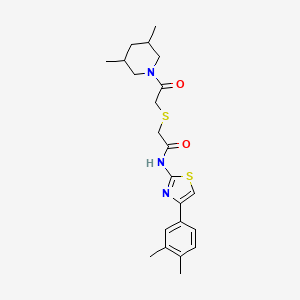

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can yield interesting and novel molecular structures. In the case of the compound 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, it was synthesized through the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one with semicarbazide. This process likely involves the formation of a pyrazole ring, a common structural motif in medicinal chemistry, through a cyclization reaction . Similarly, the synthesis of N-(1-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylamino)-2,2,2-trichloroethyl)carboxamides was achieved by dehydrosulfurization of N-(2,2,2-trichloro-1-hydroxyethyl)carboxamides using excess HgO in boiling glacial acetic acid, leading to cyclization and the formation of the triazolothiadiazole system . These methods demonstrate the versatility of cyclization reactions in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial in determining their chemical reactivity and physical properties. The crystal structure of the synthesized pyrazole derivative was elucidated using single-crystal X-ray diffraction studies, revealing that it crystallizes in the triclinic crystal system with specific unit cell parameters . The molecular structure is further stabilized by hydrogen bond interactions, which are significant in the solid-state conformation of the molecule. The spectral characteristics of the triazolothiadiazole derivatives were confirmed by complex spectral studies, which are essential for verifying the structure of synthesized compounds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of the reactivity of the functional groups present. For instance, the formation of the pyrazole ring involves a reaction between an enone and semicarbazide, which is a nucleophilic addition-elimination reaction . The dehydrosulfurization leading to the triazolothiadiazole system is a reaction that involves the removal of sulfur and the formation of a new ring system, which is a type of cyclization reaction . These reactions are not only important for the synthesis of the compounds but also provide insight into the potential reactivity of these molecules in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The crystallographic data provided for the pyrazole derivative, such as the unit cell parameters and the crystal system, give an indication of the solid-state packing of the molecules, which can affect properties like solubility and melting point . The hydrogen bonding interactions mentioned can also influence the compound's solubility in various solvents. The spectral data for the triazolothiadiazole derivatives are crucial for understanding the electronic structure and can be used to predict UV-Vis absorption properties, which are important in the development of optical materials or drugs . These analyses are fundamental in the characterization and application of new chemical entities.

Scientific Research Applications

Synthetic Pathways and Medicinal Chemistry

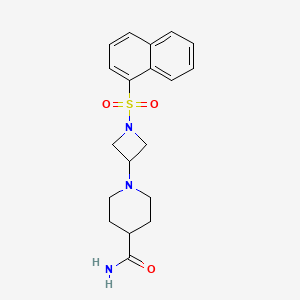

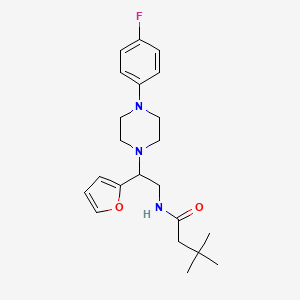

The compound N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide, due to its complex structure, is likely to be a subject of interest in synthetic organic chemistry and medicinal chemistry for the design and synthesis of novel pharmacophores. Studies such as those by Desai et al. (2011) on antimicrobial agents show the relevance of similar structured compounds in synthesizing agents with potential antibacterial and antifungal activities. These compounds' structural elucidation provides insight into the potential modifications and derivatizations that can be applied to N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide for targeted biological activities (Desai, Dodiya, & Shihora, 2011).

Pharmacological Applications

The compound's structure, containing functional groups such as oxazole and carboxamide, may lend itself to pharmacological applications. For instance, the work by Ikemoto et al. (2005) on the synthesis of CCR5 antagonists highlights the importance of similar oxazole derivatives in creating orally active agents for potential therapeutic use. This suggests that N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide could be explored for its pharmacological properties, especially in the context of designing new drugs with improved efficacy and safety profiles (Ikemoto, Ito, Nishiguchi, Miura, & Tomimatsu, 2005).

Chemical Reactivity and Mechanistic Studies

The unique structure of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide could also make it a valuable compound for studying chemical reactivity and mechanisms. Research on similar compounds, such as the reaction mechanisms explored by Ametamey and Heimgartner (1990), could provide valuable insights into the reactivity patterns of oxazole derivatives and how these can be harnessed for the synthesis of more complex molecules. Understanding these mechanisms is crucial for advancing synthetic methodologies and creating novel compounds with desired properties (Ametamey & Heimgartner, 1990).

properties

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-9-12(10(2)19-16-9)13(17)15-8-14(3,18)6-11-4-5-20-7-11/h4-5,7,18H,6,8H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDKGKSIJQWMTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NCC(C)(CC2=CSC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2479968.png)

![N-(1-Cyano-2,2-dimethylcyclopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2479971.png)

![(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2479978.png)

![N-Methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2479980.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2479981.png)